3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Description
This compound belongs to the imidazo-triazole-dithione class, characterized by a fused bicyclic core with sulfur atoms at positions 2 and 3. The 4-methoxyphenyl group at position 3 and the 7-methyl-7-phenyl substituents contribute to its structural uniqueness.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-7-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-18(12-6-4-3-5-7-12)15-19-16(24)21(22(15)17(25)20-18)13-8-10-14(23-2)11-9-13/h3-11,15H,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXBEFYZHTMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with various enzymes and receptors in the biological system. This interaction could lead to changes in cellular processes, potentially contributing to its anticancer activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in certain cell lines, suggesting that this compound may also affect these pathways.
Biological Activity
The compound 3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione (CAS Number: 400084-37-9) is a member of the imidazo[1,5-b][1,2,4]triazole class of compounds. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies.
- Molecular Formula : C18H18N4OS2
- Molecular Weight : 370.49 g/mol
- Structure : The compound features a complex ring structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that derivatives similar to this compound exhibited significant antibacterial activity compared to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Amoxicillin |
| Escherichia coli | 12 | Ciprofloxacin |
Anti-inflammatory Activity
In a study focused on the anti-inflammatory properties of triazole derivatives, the compound exhibited a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At concentrations ranging from 25 µg/mL to 100 µg/mL, it significantly inhibited TNF-α production by approximately 44% to 60%, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It was observed that the compound could inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related pathways and the inhibition of cell cycle progression .
Case Studies
-
Study on Cytokine Release :
A study involving PBMCs stimulated with lipopolysaccharides (LPS) demonstrated that treatment with this compound resulted in a decrease in TNF-α and IL-6 levels. This suggests that it may be beneficial in conditions characterized by chronic inflammation . -
Antimicrobial Efficacy :
In comparative studies against known antibacterial agents, this compound showed a comparable or superior inhibition effect against specific bacterial strains. The results indicated that structural modifications in similar compounds could enhance their antimicrobial properties .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The methoxyphenyl group offers a site for further functionalization, such as sulfonation or halogenation, to enhance solubility or target specificity .
- Limitations : The compound’s low solubility (inferred from diphenyl analogs in ) may limit bioavailability, necessitating formulation advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
